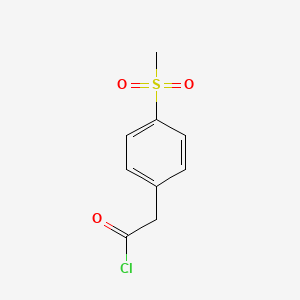

(4-Methylsulfonylphenyl)acetyl chloride

Descripción general

Descripción

The compound "(4-Methylsulfonylphenyl)acetyl chloride" is a derivative of sulfonyl chloride, which is a functional group commonly used in organic synthesis. It is characterized by the presence of a sulfonyl group attached to a phenyl ring with a methyl substituent, indicating its potential use in various chemical reactions, particularly in the synthesis of sulfonamides and other sulfur-containing organic compounds.

Synthesis Analysis

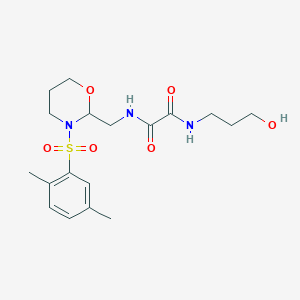

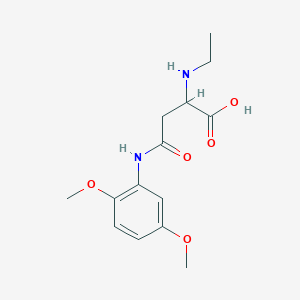

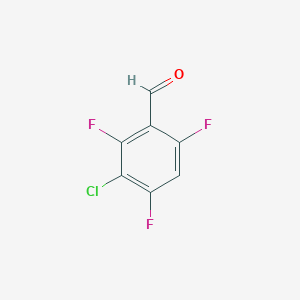

The synthesis of related sulfonamide compounds involves the reaction of amines with sulfonyl chlorides. For instance, a study describes the synthesis of a series of sulfonamides starting from 4-methoxyphenethylamine and reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This process likely shares similarities with the synthesis of "(4-Methylsulfonylphenyl)acetyl chloride," where the acetyl chloride moiety would be introduced to the phenyl ring.

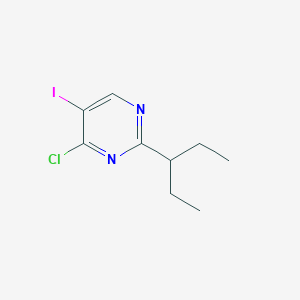

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is typically characterized using spectroscopic techniques such as IR, NMR (both 1H and 13C), and sometimes X-ray crystallography . These techniques provide detailed information about the local and global chemical activities of the molecule, including the electronic distribution and the nature of the bonds within the molecule.

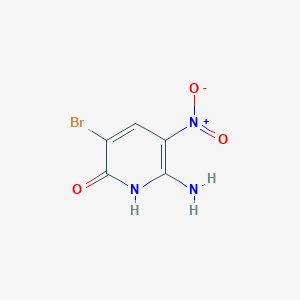

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity towards nucleophiles due to the presence of the electrophilic sulfur atom. They are commonly used in the synthesis of sulfonamides by reacting with amines . Additionally, sulfonyl chlorides can undergo cross-coupling reactions, such as the Suzuki Cross-Coupling, to introduce various substituents onto the aromatic ring . The reactivity of "(4-Methylsulfonylphenyl)acetyl chloride" would be expected to follow these general patterns, with the potential for further functionalization through the acetyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Methylsulfonylphenyl)acetyl chloride" can be inferred from related compounds. Sulfonyl chlorides are generally solid at room temperature and have a high reactivity towards nucleophilic substitution reactions. They are soluble in organic solvents and can be handled under anhydrous conditions to prevent hydrolysis. The presence of the acetyl chloride group would likely increase the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Phosphonic Acid Derivatives

Acetyl chloride is instrumental in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These compounds have significant applications in various chemical processes, including the preparation of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).Friedel-Crafts Acylation

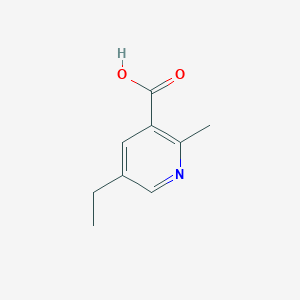

In the Friedel-Crafts acylation process, acetyl chloride is a key reagent. This reaction is critical in the production of intermediates like 4-methyl-acetophenone, used in various industrial applications (Min, 2011).Drug Intermediate Synthesis

4-(Methylthio)acetophenone, an important drug intermediate used for synthesizing Vioxx (Rofecoxib), is produced through Friedel–Crafts acylation using acetyl chloride. This demonstrates the compound's role in pharmaceutical manufacturing (Yadav & Bhagat, 2005).Protective Reagent for Sugars

In the field of organic chemistry, acetyl chloride is used as a protective reagent for sugars. This application is significant in complex organic synthesis, particularly in carbohydrate chemistry (Santoyo-González et al., 1994).Synthesis of Multisulfonyl Chlorides

The compound is used in the synthesis of functional aromatic multisulfonyl chlorides, key components in the preparation of dendritic and other complex organic molecules. These chlorides have diverse applications across different fields of chemistry (Percec et al., 2001).

Safety and Hazards

Direcciones Futuras

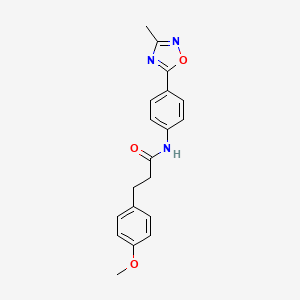

Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .

Mecanismo De Acción

Target of Action

The primary targets of (4-Methylsulfonylphenyl)acetyl chloride, also known as 2-(4-methanesulfonylphenyl)acetyl chloride, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

(4-Methylsulfonylphenyl)acetyl chloride interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, (4-Methylsulfonylphenyl)acetyl chloride reduces the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation .

Result of Action

The molecular and cellular effects of (4-Methylsulfonylphenyl)acetyl chloride’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to relief from symptoms associated with inflammation, such as pain and swelling .

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCNJVEEDSUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)

![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)